molecular formula C8H5BrO3 B1268889 2-(4-Bromophenyl)-2-oxoacetic acid CAS No. 7099-87-8

2-(4-Bromophenyl)-2-oxoacetic acid

Cat. No. B1268889
CAS RN: 7099-87-8
M. Wt: 229.03 g/mol
InChI Key: UASZGGQRDGLTIQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-(4-Bromophenyl)-2-oxoacetic acid involves various chemical strategies. For example, the title compound C9H9BrO3 was synthesized through regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid, achieving an 84% yield. This method underscores the efficiency of bromination in introducing bromo groups into phenyl rings, a technique that might be adaptable for synthesizing 2-(4-Bromophenyl)-2-oxoacetic acid (Guzei, Gunderson, & Hill, 2010).

Molecular Structure Analysis

The molecular structure of related bromophenyl compounds often features significant interactions that influence their physical and chemical behaviors. For instance, in the synthesis of a related bromophenyl acetic acid derivative, crystallographic analysis revealed strong O—H⋯O hydrogen-bonded dimers, suggesting that similar hydrogen bonding might be present in the molecular structure of 2-(4-Bromophenyl)-2-oxoacetic acid and play a role in its stability and reactivity.

Chemical Reactions and Properties

Bromophenyl compounds participate in various chemical reactions that significantly affect their properties and potential applications. The synthesis of related compounds involves reactions like acetylation and haloform reactions, highlighting the reactivity of the bromophenyl group and its influence on the compound's chemical properties (Zhu Yan-lon, 2015).

Scientific Research Applications

  • 4-Bromocinnamic acid

    • Scientific Field : Organic Chemistry
    • Application Summary : This compound has been used in the preparation of (E)-β-bromo-4-bromostyrene, 2-amino-7-(piperidin-4-yl)isoquinoline, and brominated dansyl derivative (4-bromophenyl)-4-(5-(dimethylamino)naphthalene-1-sulfonamido)butanoic acid .
    • Methods of Application : The specific experimental procedures are not provided in the source, but these compounds are typically synthesized in a laboratory setting using various organic chemistry techniques .
    • Results or Outcomes : The outcomes of these preparations are the aforementioned compounds, which can be used in further research and applications .
  • N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives

    • Scientific Field : Medicinal Chemistry
    • Application Summary : These compounds have been synthesized and evaluated for their antimicrobial and anticancer properties .
    • Methods of Application : The compounds were synthesized and then tested against bacterial and fungal strains. They were also evaluated for antioxidant activity and toxicity .
    • Results or Outcomes : The results revealed a promising potential for these compounds in developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .
  • 2-(4-Bromophenyl)propionic acid

    • Scientific Field : Organic Chemistry
    • Application Summary : This compound is a derivative of phenylacetic acid and has been used in various chemical reactions .
    • Methods of Application : The specific experimental procedures are not provided in the source, but these compounds are typically synthesized in a laboratory setting using various organic chemistry techniques .
    • Results or Outcomes : The outcomes of these preparations are the aforementioned compounds, which can be used in further research and applications .
  • 4-Bromophenylacetic acid

    • Scientific Field : Environmental Chemistry
    • Application Summary : This compound was used as a standard in the extraction of nonylphenol polyethoxy carboxylates with 1-4 ethoxy groups from sludge samples .
    • Methods of Application : The compound was used in a laboratory setting to extract specific compounds from sludge samples .
    • Results or Outcomes : The results of this application are not provided in the source, but the compound was successfully used as a standard in the extraction process .

Future Directions

Given the growing interest in boron-containing compounds, especially after the discovery of the drug bortezomib, it is likely that the studies with boronic acids in medicinal chemistry will be extended in order to obtain new promising drugs shortly .

properties

IUPAC Name

2-(4-bromophenyl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UASZGGQRDGLTIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345346
Record name 2-(4-bromophenyl)-2-oxoacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-2-oxoacetic acid

CAS RN

7099-87-8
Record name 2-(4-bromophenyl)-2-oxoacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-bromophenyl)-2-oxoacetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
Z Jin, L Yang, HN Xu, EF Huang, DCC Wan, S Li… - Science China …, 2010 - Springer
Acetylcholinesterase inhibitors played significant roles in treatment of Alzheimer’s disease. Based on the research foundation of our previous work and molecular modeling, twelve 3,6-…
Number of citations: 16 link.springer.com
AK Padala, V Saikam, A Ali, QN Ahmed - Tetrahedron, 2015 - Elsevier
An efficient, mild, cost effective and practical method is presented for generation of esters (RCO 2 R′) from acids (RCO 2 H)/ 2-oxoacids (RCOCO 2 H)/ 2-oxoaldehydes (RCOCHO)/ 2-…
Number of citations: 12 www.sciencedirect.com
Z Jin, L Yang, SJ Liu, J Wang, S Li, HQ Lin… - Archives of pharmacal …, 2010 - Springer
Acetylcholinesterase (AChE) inhibitors played an important role in developing a cure for Alzheimer’ s disease. In order to study on the influence of modifications at different groups and …
Number of citations: 21 link.springer.com
CS Nishad, P Suman, H Saha… - The Journal of Organic …, 2023 - ACS Publications
Visible-light-promoted metal- and photocatalyst-free radical cascade cyclization of cinnamamides with α-oxocarboxylic acids is described for sustainable synthesis of diverse …
Number of citations: 3 pubs.acs.org
A Hossian, MK Manna, K Manna, R Jana - Organic & Biomolecular …, 2017 - pubs.rsc.org
Over the past few decades, an impressive array of C–H activation methodology has been developed for organic synthesis. However, due to the inherent inertness of the C–H bonds (eg …
Number of citations: 33 pubs.rsc.org
XC Xu, DN Wu, YX Liang, M Yang… - The Journal of …, 2022 - ACS Publications
A photocatalyst-free radical cleavage of α-diazo sulfonium salts has been developed for the first time. The reaction provides an efficient method for the generation of diazomethyl …
Number of citations: 4 pubs.acs.org
X Ji, Z Yang, X Wu, GJ Deng… - The Journal of Organic …, 2022 - ACS Publications
Photoredox neutral decarboxylative hydroxyalkylations of heteroarenes with α-keto acids under mild conditions are described. Stable and readily available α-keto acids were employed …
Number of citations: 6 pubs.acs.org
X Chen, X Cui, Y Wu - Organic letters, 2016 - ACS Publications
A facile and efficient protocol for palladium-catalyzed C8-selective acylation of quinoline N-oxides with α-oxocarboxylic acids has been developed. In this approach, N-oxide was …
Number of citations: 78 pubs.acs.org
Y Li, M Lai, Z Wu, M Zhao, M Zhang - ChemistrySelect, 2018 - Wiley Online Library
An efficient regioselective acylation reaction of pyrazine with α‐oxocarboxylic acid via silver catalysis has been developed. The desired acyl substituted pyrazine derivatives were …
J Golder, CW Lin, HW Chen, YB Lan… - Journal of Physics D …, 2018 - iopscience.iop.org
Organic photovoltaic cells typically employ an interlayer sandwiched between the active donor or acceptor materials and the respective electrodes. Conventionally, the employed anode …
Number of citations: 3 iopscience.iop.org

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